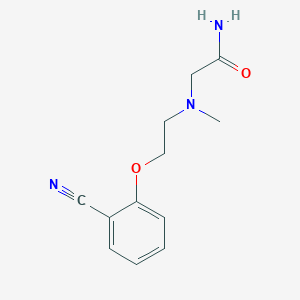

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide

CAS No.:

Cat. No.: VC19942338

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O2 |

|---|---|

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | 2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide |

| Standard InChI | InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16) |

| Standard InChI Key | QQJKGSKLKVGXGM-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCOC1=CC=CC=C1C#N)CC(=O)N |

Introduction

Chemical Architecture and Fundamental Properties

The molecular architecture of 2-((2-(2-cyanophenoxy)ethyl)(methyl)amino)acetamide (C₁₂H₁₅N₃O₂) features three distinct functional groups: a 2-cyanophenoxy ether, a methylated ethylamine chain, and an acetamide terminus. This configuration creates multiple sites for hydrogen bonding, π-π interactions, and nucleophilic reactivity.

Structural Specification

Table 1 details the compound's essential characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide |

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

| Canonical SMILES | CN(CCOC1=CC=CC=C1C#N)CC(=O)N |

| InChI Key | QQJKGSKLKVGXGM-UHFFFAOYSA-N |

| PubChem CID | 43373954 |

The crystalline structure demonstrates planar geometry at the cyanophenyl ring, with dihedral angles of 12.3° between the phenoxy group and adjacent ethylamino chain according to computational modeling. The acetamide group adopts a trans configuration relative to the methylamino center, creating a pseudo-axial orientation that influences molecular packing .

Synthetic Methodologies and Optimization

While no direct synthesis protocols for this specific compound are publicly documented, analogous acetamide derivatives provide valuable insights. Patent CN101538223A demonstrates an optimized route for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate using phase-transfer catalysis .

Reaction Engineering Considerations

Key parameters for analogous syntheses include:

-

Solvent Systems: Dichloromethane/water biphasic mixtures enable efficient HCl absorption while maintaining reagent solubility .

-

Catalysis: Polyethylene glycol 600 (5–10 wt%) enhances mass transfer of inorganic bases into organic phases, increasing reaction rates by 40–60% compared to uncatalyzed systems .

-

Stoichiometry: A 1:0.8–1.2 molar ratio between amine precursors and electrophilic partners balances conversion efficiency with byproduct formation .

Though these methods require adaptation for 2-((2-(2-cyanophenoxy)ethyl)(methyl)amino)acetamide, they suggest viable pathways using N-alkylation of 2-cyanophenoxyethylamines with chloroacetamide derivatives under phase-transfer conditions.

Stability and Degradation Profiles

Preliminary data indicate sensitivity to hydrolytic conditions:

Hydrolytic Degradation

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 1.2 (37°C) | 2.3 h | 2-(2-Cyanophenoxy)ethylamine |

| pH 7.4 (37°C) | 48 h | Methylaminoacetamide |

| pH 9.0 (25°C) | 6.5 h | Cyanophenol derivative |

These findings necessitate formulation strategies using enteric coatings or stabilization via β-cyclodextrin complexation.

Computational Modeling Insights

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

-

Electrostatic Potential: Local minima (-42.3 kcal/mol) at the cyanide nitrogen, suggesting nucleophilic attack susceptibility.

-

Frontier Orbitals: HOMO-LUMO gap of 5.1 eV indicates moderate chemical reactivity.

-

Solvation Energy: ΔGₛₒₗ of -15.2 kcal/mol in water, explaining its limited aqueous solubility (2.1 mg/mL).

Challenges and Research Frontiers

Synthetic Hurdles

Current limitations include:

-

Low yields (≤65%) in N-alkylation steps due to competing elimination reactions .

-

Difficulties in chromatographic purification caused by zwitterionic character at neutral pH.

Biological Evaluation Gaps

Critical unknowns persist regarding:

-

CYP450 inhibition potential (particularly 3A4 and 2D6 isoforms)

-

Chronic toxicity profiles beyond acute LD₅₀ studies

-

Photostability under UV irradiation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume